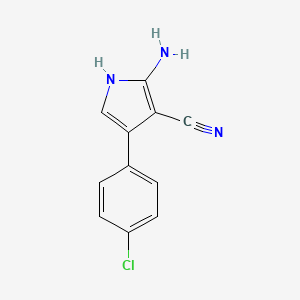
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of an amino group, a chlorophenyl group, and a carbonitrile group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-(4-chlorophenyl)-3-butenenitrile. This intermediate is then subjected to cyclization with ammonium acetate to yield the desired pyrrole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to industrial standards to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the pyrrole compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism by which 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with specific signaling pathways .
類似化合物との比較
Similar Compounds
2-amino-4-(4-chlorophenyl)thiazole: Shares a similar structure but contains a thiazole ring instead of a pyrrole ring.
2-amino-4-chlorophenyl phenyl ether: Contains a phenyl ether group instead of a pyrrole ring.
2-amino-4-aryl-4H-chromene-3-carbonitriles: Similar in having an amino and carbonitrile group but with a chromene ring structure.
Uniqueness
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and the pyrrole ring, which imparts distinct chemical reactivity and biological activity
生物活性
2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicine and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H8ClN3
- Molecular Weight : 219.64 g/mol
The presence of the chlorophenyl group and the amino and nitrile functionalities contribute to its biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : It exhibits potential antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymes critical for bacterial growth.
- Anticancer Properties : The compound has been shown to induce apoptosis in cancer cells, potentially through interference with specific signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
Research indicates that this compound has demonstrated antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound inhibited growth at concentrations lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For example, it has been tested against colon cancer cell lines, revealing significant growth inhibition. The mechanism is believed to involve the induction of apoptosis via modulation of apoptosis-related proteins .
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory potential of pyrrole derivatives including this compound. Preliminary results indicate that it may reduce inflammation in animal models, comparable to established anti-inflammatory drugs like etoricoxib .
Research Findings and Case Studies
Several research studies have investigated the biological activities of this compound:
特性
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVEJUGSWMWSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2C#N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













